

comprehensive literature review on 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indole

Cat. No.: B142574

[Get Quote](#)

6-Chloro-1-methyl-1H-indole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methyl-1H-indole is a halogenated indole derivative that has emerged as a scaffold of significant interest in medicinal chemistry. While comprehensive studies on this specific molecule are limited, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a thorough literature review of **6-Chloro-1-methyl-1H-indole**, encompassing its synthesis, physicochemical properties, and potential biological activities, with a particular focus on its promising role as an anticancer and antimicrobial agent. Drawing upon data from closely related analogs, this document outlines putative mechanisms of action, detailed experimental protocols, and key quantitative data to facilitate further research and drug development efforts.

Chemical and Physical Properties

6-Chloro-1-methyl-1H-indole is a solid at room temperature with a molecular weight of 165.62 g/mol. [1] Its key physicochemical properties, as computed by PubChem, are summarized in the table below. [1]

Property	Value	Reference
Molecular Formula	C ₉ H ₈ ClN	[1]
Molecular Weight	165.62 g/mol	[1]
XLogP3-AA	3.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	0	[1]
Exact Mass	165.0345270 Da	[1]
Monoisotopic Mass	165.0345270 Da	[1]
Topological Polar Surface Area	4.9 Å ²	[1]
Heavy Atom Count	11	[1]
Formal Charge	0	[1]

Synthesis

A definitive, detailed experimental protocol for the synthesis of **6-Chloro-1-methyl-1H-indole** is not readily available in peer-reviewed literature. However, a plausible and efficient synthesis can be achieved through the N-methylation of the commercially available precursor, 6-chloro-1H-indole. A general method for the N-methylation of N-heterocyclic compounds using dimethyl carbonate as a methylating agent has been described in the patent literature and offers a more environmentally friendly alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[\[2\]](#)

Proposed Experimental Protocol: N-methylation of 6-chloro-1H-indole

Materials:

- 6-chloro-1H-indole

- Dimethyl carbonate (DMC)
- Nitrogen gas
- Pressure-rated reaction vessel (autoclave)
- Distillation apparatus

Procedure:

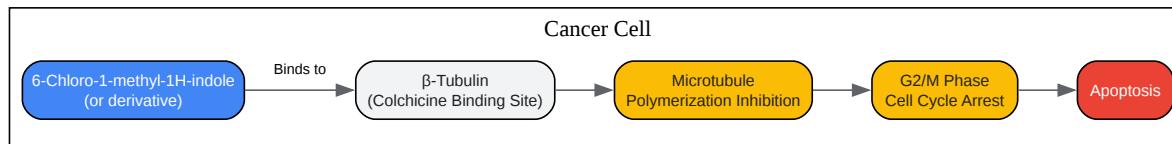
- Charge the pressure-rated reaction vessel with 1 mole equivalent of 6-chloro-1H-indole and 2.5-3 mole equivalents of dimethyl carbonate.
- Seal the vessel and purge with nitrogen gas to create an inert atmosphere.
- Heat the reaction mixture to a temperature between 150°C and 220°C. The reaction is typically carried out under a pressure of 1.6-5.0 MPa.
- Maintain the reaction at the specified temperature and pressure for 6-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
- After the reaction is complete, cool the vessel to room temperature and carefully reduce the pressure.
- Transfer the reaction mixture to a distillation apparatus.
- Recover the excess dimethyl carbonate and the methanol byproduct by distillation at atmospheric pressure.
- Purify the resulting **6-Chloro-1-methyl-1H-indole** by vacuum distillation.

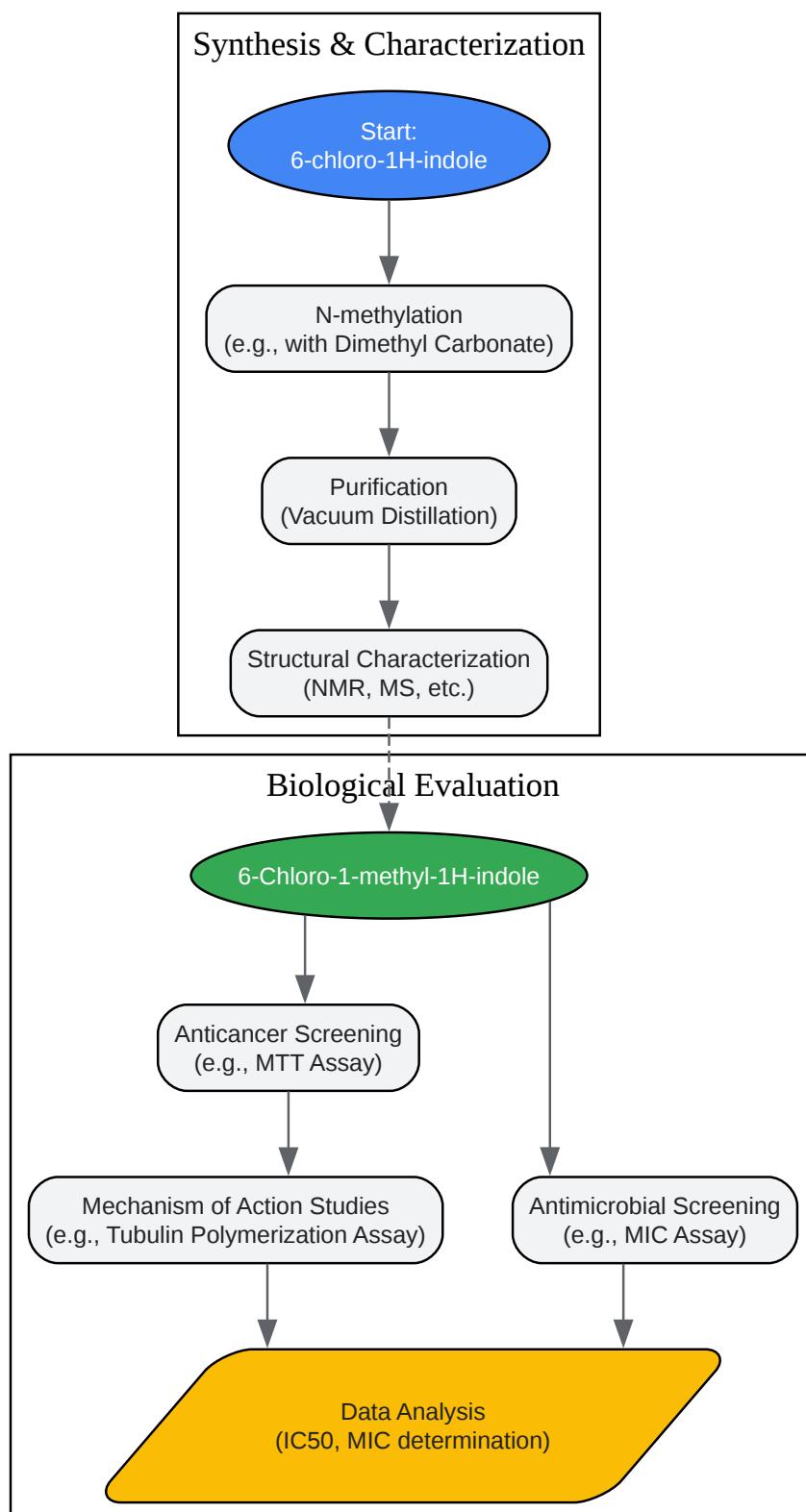
Biological Activities

While direct biological data for **6-Chloro-1-methyl-1H-indole** is scarce, the 6-chloroindole scaffold is a key component in several classes of compounds with demonstrated anticancer and antimicrobial activities.

Anticancer Activity: Tubulin Polymerization Inhibition

Recent studies have identified 6-chloro-1H-indole as a crucial fragment in the design of potent tubulin polymerization inhibitors.^[3] A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds are proposed to bind to the colchicine-binding site on β -tubulin, thereby disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.^{[3][4]}


Quantitative Data for Related 6-Chloro-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives:


Compound (Substituent at C6)	MCF-7 IC ₅₀ (μ M)	MDA-MB-231 IC ₅₀ (μ M)	A549 IC ₅₀ (μ M)	HeLa IC ₅₀ (μ M)	A375 IC ₅₀ (μ M)	B16-F10 IC ₅₀ (μ M)	Tubulin Binding KD (μ M)
3-cyano-4-methylphenyl	2.94 \pm 0.56	1.61 \pm 0.004	6.30 \pm 0.30	6.10 \pm 0.31	0.57 \pm 0.01	1.69 \pm 0.41	13
4-chlorophenyl	>50	>50	>50	>50	>50	>50	ND
4-fluorophenyl	35.1 \pm 2.1	29.4 \pm 1.5	45.3 \pm 3.2	41.2 \pm 2.8	21.5 \pm 1.1	33.7 \pm 1.9	35

ND: Not Determined

Proposed Mechanism of Action:

The proposed signaling pathway for the anticancer activity of 6-chloro-indole derivatives is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against *Vibrio parahaemolyticus* [frontiersin.org]
- 2. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- To cite this document: BenchChem. [comprehensive literature review on 6-Chloro-1-methyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142574#comprehensive-literature-review-on-6-chloro-1-methyl-1h-indole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com